4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid
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Overview
Description
“(4-Bromo-2,5-dimethylphenyl)boronic acid” is a chemical compound with the molecular formula C8H10BBrO2 . It has a molecular weight of 228.88 and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Structural and Vibrational Analysis
Molecular Structure and Hyperpolarizability Analysis : The study by Rahul Raju et al. (2015) focused on the synthesis and detailed structural analysis of a related compound, where techniques such as FT-IR, NMR, and X-ray diffraction were employed. The findings, including hyperpolarizability and molecular electrostatic potential, provide insights into the electronic and optical properties relevant for materials science applications.
Comparative Vibrational and Molecular Docking Studies : K. Vanasundari et al. (2018) conducted a comprehensive study on derivatives of butanoic acid, including vibrational analysis and molecular docking, to assess their potential biological activities Vanasundari et al., 2018. This research underscores the utility of such compounds in developing new pharmacologically active agents by highlighting their non-linear optical properties and potential inhibition mechanisms against biological targets.
Synthetic Applications and Biological Activity
Synthesis of Novel Derivatives : Research on synthesizing new derivatives of related compounds showcases their potential utility in medicinal chemistry. For instance, the creation of new S-DABO and HEPT analogues with expected biological activity against HBV indicates a direct application in designing antiviral agents M. T. Aal, 2002.
Development of Surfactants : Minggui Chen et al. (2013) explored the synthesis of a new surfactant containing a benzene ring, demonstrating the compound's ability to form premicellar aggregations. This study highlights the compound's potential applications in the field of detergents and emulsification processes Chen et al., 2013.
Metabolic and Degradation Pathways
- Metabolic Pathway Analysis : Understanding the metabolic pathways of psychoactive designer drugs related to 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid provides crucial insights into their pharmacokinetics and potential toxicological profiles. The study on 4-bromo-2,5-dimethoxyphenethylamine by H. Carmo et al. (2005) is an example of such research, offering a foundation for studying the metabolism of similar compounds Carmo et al., 2005.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-(4-bromo-2,5-dimethylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-7-6-10(13)8(2)5-9(7)11(14)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRQYYLOSBQVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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